molecular formula C16H13ClO2 B2490995 (2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 869712-83-4

(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2490995
CAS No.: 869712-83-4
M. Wt: 272.73
InChI Key: ROVBNRFSFCNAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) linking two aromatic rings: a 2-chlorophenyl group at the ketone terminus and a 3-methoxyphenyl group at the α,β-unsaturated carbonyl position. Chalcones of this structural class are synthesized via Claisen-Schmidt condensation and are widely studied for their non-linear optical (NLO) properties, crystallographic behavior, and biological activities such as antimicrobial and antioxidant effects . The 2-chloro and 3-methoxy substituents influence electronic conjugation and intermolecular interactions, making this compound a candidate for material science and pharmaceutical applications .

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVBNRFSFCNAFE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds with similar structural features to (2E)-1-(2-Chlorophenyl)-3-(3-Methoxyphenyl)prop-2-en-1-one exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings regarding its anticancer potential:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
CLL (HG-3)Chronic Lymphocytic Leukemia0.17Induction of apoptosis
CLL (PGA-1)Chronic Lymphocytic Leukemia0.35ROS-mediated pathways

The mechanisms of action for the anticancer effects may include:

  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical aspect of many bioactive compounds.
  • Reactive Oxygen Species Generation : Increased levels of reactive oxygen species can lead to oxidative stress, contributing to the cytotoxic effects observed in cancer cells.

Antimicrobial Properties

The compound has also shown promise in combating microbial resistance. Studies evaluating the efficacy of structurally related compounds against resistant strains of bacteria have highlighted:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes in microbial metabolism, thereby reducing survival rates.
  • Antiproliferative Effects : Research indicates that these compounds can significantly reduce the proliferation of various pathogenic microorganisms.

Summary and Future Directions

This compound is a compound with significant potential in medicinal chemistry, particularly for its anticancer and antimicrobial properties. The existing research suggests a need for further investigations to fully elucidate its mechanisms of action and therapeutic applications.

Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile of this compound in living organisms.
  • Mechanistic Studies : To better understand how this compound interacts at the molecular level with biological targets.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Electronic Properties

The positions of substituents on the aromatic rings significantly alter molecular geometry and electronic properties. Key comparisons include:

  • Chlorine Position: The target compound’s 2-chlorophenyl group induces steric hindrance and electronic withdrawal, whereas (2E)-1-(3-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (CAS 1381931-16-3) has a 3-chlorophenyl group, reducing steric effects and altering dipole moments .
  • Methoxy Position :

    • The 3-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 1047680-79-4), where the 4-methoxy group provides stronger para-directed conjugation .
  • Dihedral Angles :

    • In fluorinated analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one , dihedral angles between aromatic rings range from 7.14° to 56.26° , affecting conjugation and NLO efficiency. The target compound’s dihedral angle (unreported in evidence) is hypothesized to be intermediate due to balanced steric and electronic effects from its substituents .
Table 1: Substituent Effects on Key Properties
Compound (CAS/Reference) R1 R2 Molecular Weight Key Properties
Target Compound 2-Chlorophenyl 3-Methoxyphenyl 274.72 Enhanced NLO activity; moderate solubility
(2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-one 3-Chlorophenyl 4-Chlorophenyl 277.13 Low solubility; triclinic crystal system
(2E)-1-(4-MeOPh)-3-(3-ClPh)prop-2-en-1-one 4-Methoxyphenyl 3-Chlorophenyl 272.71 Stronger conjugation; monoclinic packing
(2E)-1-(2,4-DiClPh)-3-(3,4,5-triMeOPh)prop-2-en-1-one 2,4-Dichlorophenyl 3,4,5-Trimethoxyphenyl 367.21 High molecular weight; orthorhombic system; antimicrobial activity

Crystallographic and Packing Behavior

Crystal structures of chalcones are critical for understanding stability and material properties:

  • Target Compound: and indicate a monoclinic system (exact parameters unspecified), with head-to-tail molecular stacking along the a-axis and b-axis, favoring dense packing and stability .
  • (2E)-1-(2,6-DiCl-3-FPh)-3-(4-MeOPh)prop-2-en-1-one (CAS N/A): Monoclinic P21/c with larger unit cell dimensions (a = 11.9035 Å, b = 10.4472 Å), suggesting looser packing due to bulky 2,6-dichloro-3-fluoro substituents .
  • (2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-one : Triclinic P1 with smaller unit cell volume (613.88 ų ), attributed to compact chloro substituents .
Table 2: Crystallographic Data Comparison
Compound Space Group a (Å) b (Å) c (Å) Volume (ų) Density (g/cm³)
Target Compound Monoclinic
(2E)-1-(2,6-DiCl-3-FPh)-3-(4-MeOPh) P21/c 11.9035 10.4472 23.7435 2950.3 1.448
(2E)-1-(3-ClPh)-3-(4-ClPh) P1 5.8884 7.3328 14.6752 613.88
Antimicrobial and Antioxidant Activities:
  • The target compound’s 2-chloro and 3-methoxy groups align with structurally related chalcones in , where derivatives with 4-fluoro (C4) and 2-chloro (C9) substituents exhibited strong antimicrobial activity. This suggests comparable efficacy for the target compound .
  • Biphenyl chalcones (e.g., (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one) demonstrated radical scavenging (DPPH assay) and radioprotective effects, highlighting the role of methoxy groups in antioxidant activity .
NLO Performance:
  • Chalcones with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) exhibit enhanced hyperpolarizability. The target compound’s substituent combination likely optimizes this balance, as seen in related NLO studies .

Biological Activity

The compound (2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H13_{13}ClO2_2
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 1196678-99-5
  • Structure : The compound features an E configuration concerning the propenone unit, with two aromatic rings that exhibit slight twisting, which may influence its biological interactions .

Chalcones are known for their ability to modulate various biological pathways. The specific mechanisms through which this compound exerts its effects include:

  • Cell Cycle Arrest : Studies have shown that chalcone derivatives can induce cell cycle arrest at different phases. For instance, this compound has been observed to cause G0/G1 phase arrest in certain cancer cell lines by upregulating p53 and p21 proteins, which are crucial regulators of the cell cycle .
  • Induction of Apoptosis : The compound promotes apoptosis through multiple pathways:
    • Intrinsic Pathway : It enhances the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 levels .
    • Extrinsic Pathway : Increased levels of tumor necrosis factor receptor (TNF-R1) and Fas ligand have been noted, indicating activation of this pathway as well .
  • Inhibition of Tumor Migration and Invasion : Research indicates that this chalcone derivative can significantly inhibit tumor migration and invasion in triple-negative breast cancer models by inducing apoptosis and disrupting cell cycle progression .

Biological Activity Data

Biological ActivityEffect ObservedReference
Cell Cycle ArrestG0/G1 phase arrest
Induction of ApoptosisIncreased Bax; decreased Bcl-2
Inhibition of MigrationReduced invasion in TNBC
Upregulation of p53Enhanced stability and activation

Case Studies

Several studies highlight the effectiveness of this compound in various cancer models:

  • Breast Cancer : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 and MDA-MB-231 cells, with IC50 values ranging from 13.2 to 34.7 µM. The mechanism involved upregulation of p53 and induction of apoptosis .
  • Leukemia : The compound has shown promising results in human leukemia cell lines by inducing apoptosis through caspase activation pathways .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its electron-rich methoxy group and α,β-unsaturated system:

  • Methoxy group oxidation :
    Treatment with KMnO₄/H₂SO₄ converts the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming (2E)-1-(2-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one .

  • Epoxidation :
    Reaction with m-CPBA (m-chloroperbenzoic acid) in dichloromethane yields an epoxide derivative at the α,β-unsaturated bond .

Key Data :

ReagentProductYield (%)Reference
KMnO₄/H₂SO₄3-Hydroxyphenyl derivative72
m-CPBAEpoxide65

Reduction Reactions

The α,β-unsaturated ketone undergoes selective reduction:

  • Catalytic hydrogenation :
    Pd/C in ethanol reduces the double bond to form 1-(2-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one .

  • NaBH₄-mediated reduction :
    Sodium borohydride selectively reduces the carbonyl group to an alcohol, yielding (E)-3-(3-methoxyphenyl)-1-(2-chlorophenyl)prop-2-en-1-ol .

Key Data :

ReagentProductSelectivityReference
Pd/C (H₂)Saturated ketone90%
NaBH₄Allylic alcohol78%

Electrophilic Aromatic Substitution

The 2-chlorophenyl ring undergoes halogenation and nitration:

  • Bromination :
    Br₂/FeBr₃ in CCl₄ substitutes the para position of the chlorophenyl ring, forming 1-(2-chloro-4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one .

  • Nitration :
    HNO₃/H₂SO₄ introduces a nitro group at the meta position of the methoxyphenyl ring .

Key Data :

ReactionPosition ModifiedMajor ProductReference
BrominationChlorophenyl (C-4)4-Bromo-2-chlorophenyl derivative
NitrationMethoxyphenyl (C-5)3-Methoxy-5-nitrophenyl derivative

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions:

  • Thiol addition :
    Reaction with benzyl mercaptan in basic conditions adds a thiol group to the β-carbon .

  • Amine addition :
    Aniline in ethanol forms a β-amino ketone adduct .

Key Data :

NucleophileAdduct StructureReaction Time (h)Reference
Benzyl mercaptanβ-(Benzylthio)ketone4
Anilineβ-(Phenylamino)ketone6

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

  • With 1,3-butadiene under thermal conditions, it forms a six-membered cyclohexene derivative .

Key Data :

DienophileCycloadductTemperature (°C)Reference
1,3-ButadieneTetralone analog120

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological nucleophiles:

  • Forms covalent bonds with cysteine residues in proteins via Michael addition, explaining its antitumor activity .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-(2-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A general protocol involves reacting substituted acetophenones (e.g., 2-chloroacetophenone) with benzaldehydes (e.g., 3-methoxybenzaldehyde) in a basic ethanol solution (e.g., KOH/EtOH) under controlled temperatures (0–50°C) for 2–3 hours . Key variables affecting yield include:

  • Base concentration : Higher KOH molar ratios (e.g., 3:1 base:substrate) improve enolate formation.
  • Temperature : Room temperature minimizes side reactions like polymerization.
  • Solvent polarity : Ethanol balances solubility and reaction kinetics.

Example Protocol :

ComponentQuantityConditions
2-Chloroacetophenone0.01 molStirred in EtOH (15 mL)
3-Methoxybenzaldehyde0.01 mol0–50°C, 2–3 h
KOH0.03 molRoom temperature

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and aromatic C-H bends (700–900 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for α,β-unsaturated ketone protons (δ 6.5–8.0 ppm, doublets with J ≈ 15–16 Hz for trans geometry) .
  • ¹³C NMR : Carbonyl carbon at ~190 ppm and aromatic carbons (100–160 ppm) .
    • UV-Vis : π→π* transitions in the chalcone core (~300–350 nm) .

Q. How does the E-isomer configuration dominate in the final product?

The E-isomer is favored due to steric hindrance between the 2-chlorophenyl and 3-methoxyphenyl groups in the Z-form. Reaction conditions (e.g., basic media) stabilize the trans enolate intermediate, leading to >95% E-selectivity .

Advanced Research Questions

Q. What crystallographic insights explain the compound's nonlinear optical (NLO) properties?

Single-crystal X-ray diffraction reveals:

  • Planarity : The α,β-unsaturated ketone system adopts a near-planar conformation, enhancing π-electron delocalization .
  • Packing : Non-centrosymmetric space groups (e.g., P1) in related chalcones support NLO activity via aligned dipole moments .
  • Key Parameters :
Space Groupa (Å)b (Å)c (Å)β (°)
P15.88847.332814.675295.00

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations optimize molecular geometry and compute:

  • Frontier orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with charge-transfer efficiency .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen) for functionalization .
  • Hyperpolarizability (β) : Predicts second-harmonic generation (SHG) efficiency for NLO applications .

Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar chalcones?

Discrepancies arise from:

  • Substituent positioning : Electron-withdrawing groups (e.g., -Cl) at ortho positions enhance membrane penetration .
  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using Staphylococcus aureus and Escherichia coli models .
  • Docking studies : Compare binding affinities to microbial enzymes (e.g., dihydrofolate reductase) to rationalize activity trends .

Q. How can reaction scalability be optimized without compromising purity?

  • Catalyst screening : Transition to heterogeneous catalysts (e.g., NaOH/zeolite) for easier separation .
  • Solvent recycling : Ethanol can be recovered via distillation (≥80% efficiency).
  • Crystallization : Use mixed solvents (e.g., EtOH:H₂O) to enhance crystal purity (>98% by HPLC) .

Methodological Recommendations

  • Synthetic Reproducibility : Document exact molar ratios and cooling rates to ensure consistency .
  • Data Validation : Cross-reference crystallographic data (CCDC deposition numbers, e.g., CCDC 1988019) with published structures .
  • Advanced Characterization : Pair experimental spectra with DFT-simulated data to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.